1,2-Bis(octyloxy)benzene chemical and physical properties
1,2-Bis(octyloxy)benzene chemical and physical properties
Technical Whitepaper: 1,2-Bis(octyloxy)benzene Properties, Synthesis, and Applications in Supramolecular Chemistry [1]
Part 1: Executive Summary
1,2-Bis(octyloxy)benzene (CAS: 4956-41-6), often referred to as 1,2-dioctyloxybenzene or veratrole dioctyl ether , is a critical intermediate in the field of organic electronics and soft matter physics.[1] Unlike its shorter-chain homologues (e.g., veratrole), the attachment of two hydrophobic octyl chains confers unique solubility and self-assembly characteristics.[1]
Its primary industrial and research value lies in its role as a precursor for Discotic Liquid Crystals (DLCs) .[1] Through oxidative trimerization, it yields 2,3,6,7,10,11-hexakis(octyloxy)triphenylene, a benchmark material for studying charge transport in columnar mesophases.[1] This guide details the physicochemical profile, field-proven synthesis protocols, and downstream applications of this versatile ether.[1]
Part 2: Chemical Identity & Physical Properties
1,2-Bis(octyloxy)benzene is a colorless, oily liquid at room temperature.[1] Its lipophilic nature makes it soluble in non-polar organic solvents (DCM, Toluene, Hexane) but insoluble in water.[1]
Table 1: Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | 1,2-Bis(octyloxy)benzene | |
| CAS Number | 4956-41-6 | |
| Molecular Formula | C₂₂H₃₈O₂ | |
| Molecular Weight | 334.54 g/mol | |
| Physical State | Colorless Liquid | Low melting point solid near 0°C |
| Boiling Point | ~333 °C | At 760 mmHg |
| Density | 0.904 g/mL | At 25 °C |
| Solubility | DCM, THF, Toluene, CHCl₃ | Immiscible in water |
| Refractive Index | Estimated |
Part 3: Synthesis & Manufacturing
The synthesis of 1,2-bis(octyloxy)benzene is a classic Williamson Ether Synthesis .[1] While conceptually simple, achieving high purity (>98%) requires strict control over stoichiometry and moisture to prevent mono-alkylated byproducts.[1]
Reaction Mechanism & Pathway[1]
The reaction involves the double nucleophilic substitution of catechol (1,2-dihydroxybenzene) with 1-bromooctane, mediated by a base (Potassium Carbonate).[1]
Figure 1: Step-wise alkylation pathway.[1] The second alkylation is generally faster due to the increased electron density of the ring.[1]
Field-Proven Experimental Protocol
Reagents:
-
Catechol (1.0 eq)
-
1-Bromooctane (2.5 eq) — Excess ensures complete bis-alkylation.[1]
-
Potassium Carbonate (
), anhydrous (3.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetone.[1] Note: DMF is preferred for faster kinetics due to better solubility of the phenoxide anion.[1]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvation: Dissolve Catechol (e.g., 11.0 g, 0.1 mol) in DMF (100 mL).
-
Deprotonation: Add anhydrous
(41.5 g, 0.3 mol) in one portion. The mixture may turn slightly green/brown due to trace oxidation (catechol is air-sensitive).[1] -
Addition: Add 1-bromooctane (48.3 g, 0.25 mol) via a dropping funnel over 15 minutes.
-
Reflux: Heat the mixture to 85–90 °C for 24 hours under nitrogen.
-
Workup:
-
Cool to room temperature.[1]
-
Pour the mixture into ice-cold water (500 mL) to precipitate inorganic salts and separate the organic phase.
-
Extract with Dichloromethane (
mL).[1] -
Wash the combined organic layer with 1M NaOH (to remove any unreacted catechol/mono-ether) and then Brine.[1]
-
Dry over
and concentrate under reduced pressure.
-
-
Purification: The crude oil is typically purified via column chromatography (Silica gel, Hexane/DCM gradient) or vacuum distillation if scale permits.[1]
-
Yield: Typical isolated yield is 78–85% .[1]
Part 4: Analytical Characterization
Verification of the structure is performed via NMR spectroscopy.[1][2] The symmetry of the molecule results in a simplified spectrum.[1]
Table 2: ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| Aromatic | 6.89 ppm | Singlet (s) | 4H | Ar-H (Positions 3,4,5,6) |
| α-Methylene | 3.99 ppm | Triplet (t, J=6.6 Hz) | 4H | Ar-O-CH ₂- |
| β-Methylene | 1.85 – 1.78 ppm | Multiplet (m) | 4H | -O-CH₂-CH ₂- |
| Bulk Chain | 1.57 – 1.22 ppm | Multiplet (m) | 20H | -(CH ₂)₅- |
| Terminal Methyl | 0.89 ppm | Triplet (t, J=6.6 Hz) | 6H | -CH ₃ |
¹³C NMR Data (CDCl₃): δ 149.4 (Ar-C-O), 121.1 (Ar-C), 114.2 (Ar-C), 69.4 (O-CH₂), 31.9, 29.5, 29.4, 26.2, 22.8, 14.2 (Alkyl Chain).
Part 5: Advanced Application – Triphenylene Synthesis
The most significant application of 1,2-bis(octyloxy)benzene is its conversion into Triphenylene Discotic Liquid Crystals .[1] This is achieved via Oxidative Trimerization (Scholl reaction), typically using Iron(III) Chloride (
Mechanism: Oxidative Trimerization
Three molecules of the dialkoxybenzene are coupled to form a flat, disk-shaped aromatic core.[1] These disks stack into columns, facilitating one-dimensional charge transport (molecular wires).[1]
Figure 2: The Scholl reaction pathway converting the benzene derivative into a triphenylene mesogen.[1]
Key Protocol Insight:
The reaction is strictly anhydrous. The oxidant (
Part 6: Safety & Handling
While 1,2-bis(octyloxy)benzene is not classified as highly toxic, standard laboratory safety practices are mandatory.[1]
-
Hazards:
-
Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizing agents.[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat.[1]
References
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Synthesis & NMR Data
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Physical Properties (Boiling Point/Density)
-
Application (Triphenylene Synthesis)
